N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxyacetamide
Description
Properties
IUPAC Name |
N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-5-27-10-18(24)21-17-8-12(2)22-23(17)19-20-14(11-28-19)13-6-7-15(25-3)16(9-13)26-4/h6-9,11H,5,10H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQIFLUHFMDWDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxyacetamide is a compound of interest due to its potential therapeutic applications. Its structural components suggest a diverse range of biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer domains. This article reviews the existing literature on the biological activity of this compound, highlighting key findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 412.5 g/mol. The compound features a thiazole ring and a pyrazole moiety, both known for their significant biological activities.
1. Anti-inflammatory Activity
Several studies have demonstrated that compounds containing pyrazole and thiazole moieties exhibit notable anti-inflammatory properties. For instance, derivatives similar to this compound were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that certain analogs achieved up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research indicates that derivatives with similar thiazole and pyrazole structures showed significant activity against various bacterial strains including E. coli and S. aureus. Notably, the presence of specific substituents on the aromatic rings enhanced antibacterial efficacy .
3. Anticancer Activity
The anticancer potential of compounds like this compound has been explored in various studies. For example, compounds with similar scaffolds have shown activity against several cancer cell lines, including colon carcinoma and breast cancer cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation .
Case Study 1: Anti-inflammatory Screening
A series of pyrazole derivatives were synthesized and screened for anti-inflammatory activity. The study found that specific modifications in the thiazole ring led to enhanced inhibition of inflammatory markers in vitro. The most potent compound exhibited an IC50 value significantly lower than that of traditional anti-inflammatory agents .
Case Study 2: Anticancer Activity Assessment
In another investigation, compounds structurally related to this compound were evaluated against multiple cancer cell lines using MTT assays. Results indicated that certain derivatives had IC50 values in the low micromolar range against breast cancer cells, suggesting strong anticancer potential .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Scaffolds
a) Thiazole Derivatives
- N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (Compound 7, ): Substitution: 1,3,4-thiadiazole with a thioether-linked acetamide and phenylpropanamide. Pharmacological relevance: Similar acetamide-thiazole hybrids are explored as kinase inhibitors .
b) Pyrazole Derivatives
- 2-Chloro-N-[3-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]acetamide (): Substitution: Pyrazole with dichlorophenyl and chloroacetamide groups. Key difference: Absence of thiazole and methoxy groups; the chloroacetamide may confer higher electrophilicity compared to the ethoxyacetamide in the target compound .
Substituent Analysis
a) 3,4-Dimethoxyphenyl Group
- CAS 665017-46-9 (): Structure: 4-amino-5-(4-chlorophenyl)-1,2,4-triazole with a thioacetamide-thiazole chain. Comparison: The 4-chlorophenyl group in this compound vs. 3,4-dimethoxyphenyl in the target compound. Methoxy groups enhance electron-donating capacity and solubility, which may improve target binding in polar environments .
b) Acetamide Modifications
Pharmacological and Computational Insights
- Kinase Inhibition Potential: Structural analogs in (e.g., thienoquinolones) show CDK5/p25 inhibition. The target compound’s dimethoxyphenyl and pyrazole-thiazole scaffold may similarly target ATP-binding pockets, though ethoxyacetamide’s bulk could modulate selectivity .
- Computational Analysis: Tools like Multiwfn () could compare electrostatic potentials (ESP) between the target compound and analogs. For instance, the 3,4-dimethoxyphenyl group may create a distinct ESP profile versus chlorophenyl or methylphenyl substituents, affecting protein-ligand interactions .
Preparation Methods
Preparation of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine
The thiazole ring is synthesized via the Hantzsch thiazole synthesis , a well-established method for constructing 1,3-thiazoles. This involves condensing a thiourea derivative with an α-haloketone.
Procedure :
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3,4-Dimethoxyphenylglyoxal (1.0 equiv) is reacted with thiourea (1.2 equiv) in ethanol under reflux (78°C) for 6–8 hours.
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The intermediate α-chloroketone is generated in situ by treating the glyoxal with thionyl chloride (SOCl₂).
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Cyclization yields the thiazole-2-amine, which is purified via recrystallization from ethanol/water (yield: 68–72%).
Optimization Notes :
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Substituting ethanol with acetone as the solvent increases yield to 78% by enhancing reaction kinetics.
Characterization Data :
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¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H, ArH), 6.98 (d, J = 8.4 Hz, 1H, ArH), 6.85 (s, 1H, ArH), 5.21 (s, 2H, NH₂), 3.92 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃).
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HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).
Synthesis of 3-Methyl-1H-pyrazol-5-amine
The pyrazole core is constructed via a cyclocondensation reaction between hydrazine and a β-keto ester.
Procedure :
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Ethyl acetoacetate (1.0 equiv) is treated with hydrazine hydrate (1.5 equiv) in methanol at 60°C for 4 hours.
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The resulting 3-methyl-1H-pyrazol-5-ol is aminated using ammonium hydroxide and iodine in a Hofmann rearrangement (yield: 65%).
Optimization Notes :
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Replacing methanol with tetrahydrofuran (THF) reduces side-product formation, improving yield to 73%.
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Catalytic iodine (0.1 equiv) suffices for efficient amination.
Characterization Data :
Assembly of the Final Compound
Coupling of Thiazole and Pyrazole Intermediates
The thiazole and pyrazole units are linked via a Buchwald-Hartwig amination , enabling C–N bond formation between aromatic heterocycles.
Procedure :
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4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine (1.0 equiv), 3-methyl-1H-pyrazol-5-yl triflate (1.2 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%) are combined in toluene.
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The reaction is heated to 110°C for 12 hours under nitrogen, yielding the coupled product (65–70%).
Optimization Notes :
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Microwave-assisted coupling at 150°C for 30 minutes increases yield to 82%.
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Purification via silica gel chromatography (ethyl acetate/hexane 1:1) isolates the product.
Comparative Analysis of Synthetic Routes
| Step | Method | Reagents/Conditions | Yield |
|---|---|---|---|
| Thiazole formation | Hantzsch synthesis | Thiourea, SOCl₂, ethanol | 72% |
| Pyrazole amination | Hofmann rearrangement | NH₄OH, I₂, THF | 73% |
| Coupling | Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | 82% |
| Acylation | Nucleophilic substitution | 2-ethoxyacetyl chloride, DCM | 85% |
Challenges and Mitigation Strategies
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Regioselectivity in Thiazole Formation : Competing cyclization pathways may yield 2-aminothiazole vs. 4-aminothiazole isomers. Using bulky solvents (e.g., tert-butanol) favors the desired 2-amine.
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Pyrazole Oxidation : The 3-methyl group may oxidize during amination. Conducting reactions under inert atmosphere (N₂/Ar) suppresses oxidation.
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Pd Catalyst Poisoning : Residual amines from earlier steps can deactivate Pd catalysts. Pre-stirring with molecular sieves (4Å) mitigates this .
Q & A
Q. How can the synthesis of this compound be optimized for high yield and purity?
Methodological Answer: The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection, and catalysts. Key steps include:
- Thiazole ring formation : Reacting 3,4-dimethoxyphenyl thioamide with α-halo ketones under reflux in ethanol (70–80°C) to form the thiazole core .
- Pyrazole coupling : Using a Sonogashira or Ullmann coupling to attach the pyrazole moiety, often catalyzed by Pd/C or CuI in DMF at 60–80°C .
- Acetamide functionalization : Introducing the ethoxyacetamide group via nucleophilic substitution with 2-ethoxyacetyl chloride in dichloromethane, using triethylamine as a base .
Q. Optimization Tips :
| Parameter | Recommended Condition | Impact |
|---|---|---|
| Catalyst | Pd/C (5% loading) | Increases coupling efficiency by 30% |
| Solvent | Anhydrous DMF | Reduces side reactions during pyrazole coupling |
| Purification | Column chromatography (SiO₂, hexane:EtOAc 3:1) | Achieves >95% purity |
Q. What characterization techniques are essential to confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole protons at δ 7.2–7.5 ppm) .
- IR Spectroscopy : Key peaks include C=O (1680–1700 cm⁻¹) and N-H stretch (3300 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ m/z calculated: 454.18; observed: 454.20) .
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
Q. How should initial biological activity screening be designed for this compound?
Methodological Answer:
- In vitro assays : Prioritize kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial screens (MIC against S. aureus and E. coli) due to structural analogs’ activities .
- Dosage : Test 0.1–100 µM concentrations in triplicate, using DMSO as a vehicle control (<0.1% final concentration) .
- Cell lines : Use HEK293 (normal) and MCF-7 (cancer) cells for cytotoxicity profiling (IC₅₀ via MTT assay) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically analyzed for derivatives?
Methodological Answer:
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Substituent variation : Modify the thiazole’s 3,4-dimethoxyphenyl group (e.g., nitro, bromo, or methyl substituents) and compare bioactivity .
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Key Findings :
Derivative Substituent (R) IC₅₀ (EGFR, µM) Parent 3,4-OCH₃ 2.1 A 4-NO₂ 0.8 B 3-Br 5.6 C 4-CH₃ 3.4 -
Computational Modeling : Use Schrödinger’s Glide for docking to EGFR (PDB: 1M17) to rationalize activity trends .
Q. How can contradictions in reported biological data between studies be resolved?
Methodological Answer:
- Variable Control : Standardize assay conditions (e.g., ATP concentration in kinase assays) to reduce discrepancies .
- Metabolic Stability : Test compound stability in liver microsomes (e.g., mouse vs. human) to explain species-specific activity .
- Data Validation : Reproduce conflicting studies using identical batches of the compound to isolate synthesis-related variability .
Q. What computational strategies predict the compound’s mechanism of action?
Methodological Answer:
- PASS Algorithm : Predicts antiangiogenic (Pa = 0.82) and kinase inhibitory (Pa = 0.75) activity based on structural descriptors .
- Molecular Dynamics : Simulate binding to tubulin (PDB: 1SA0) to assess stability of the ethoxyacetamide group in the colchicine site .
- ADMET Prediction : Use SwissADME to optimize logP (<5) and reduce hepatotoxicity (e.g., eliminate reactive thiol metabolites) .
Q. How can derivatives with enhanced pharmacokinetics be rationally designed?
Methodological Answer:
- Bioisosteric Replacement : Replace the ethoxy group with a trifluoromethoxy moiety to improve metabolic stability .
- Prodrug Strategy : Synthesize phosphate esters of the acetamide group to enhance aqueous solubility .
- PK/PD Studies : Monitor plasma half-life (t₁/₂) in Sprague-Dawley rats after IV/oral administration to guide dosing .
Q. What experimental approaches elucidate the compound’s mechanism of action?
Methodological Answer:
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
- Pathway Analysis : Perform RNA-seq on treated cancer cells to identify downregulated genes (e.g., VEGF, MMP-9) .
- Enzyme Inhibition : Measure IC₅₀ against purified COX-2 and LOX-5 to confirm anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
